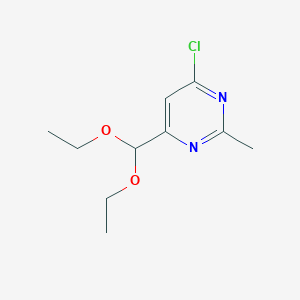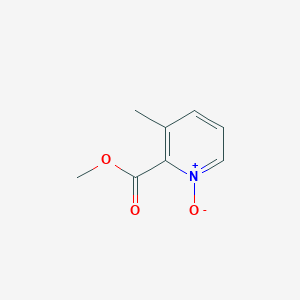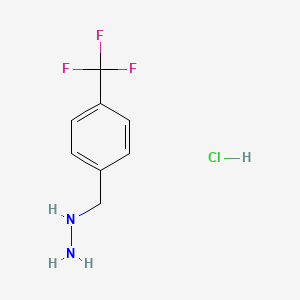
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride
Vue d'ensemble
Description
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride, also known as TFBH, is a synthetic compound that has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been widely studied in the field of biochemistry and physiology.
Applications De Recherche Scientifique
-
Synthetic Transformations
- Field : Organic Chemistry
- Application Summary : Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations . They are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
- Methods of Application : These compounds are used in synthetic chemistry as building blocks. They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group .
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Field : Organic Chemistry
- Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
Pharmaceutical and Agrochemical Products
- Field : Pharmaceutical and Agrochemical Industries
- Application Summary : Fluorine compounds, including trifluoromethyl compounds, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application : The trifluoromethyl group is incorporated into organic motifs in the synthesis of these products . The specific methods of application would depend on the particular pharmaceutical or agrochemical product being synthesized .
- Results : The incorporation of a trifluoromethyl group into these products has led to improved properties, such as enhanced lipophilicity and metabolic stability .
-
Materials Chemistry
- Field : Materials Chemistry
- Application Summary : The trifluoromethyl group is used for its properties in materials chemistry . Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group .
-
Chemical Biology
- Field : Chemical Biology
- Application Summary : The trifluoromethyl group is used for its properties in chemical biology . Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group .
-
Organofluorine Compounds
- Field : Organic Chemistry
- Application Summary : Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDXEYZLIETJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995664 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride | |
CAS RN |
74195-71-4 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
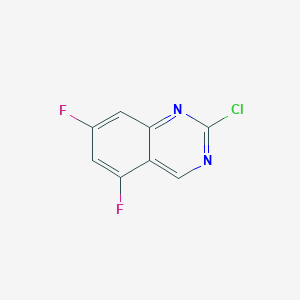
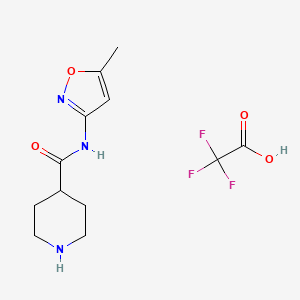
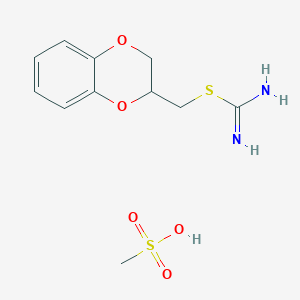
![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
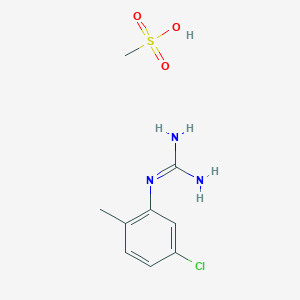
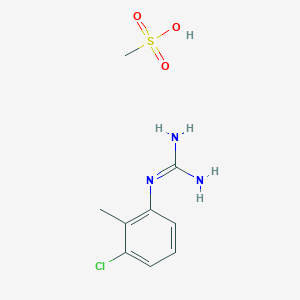
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1431062.png)
![4-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431063.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B1431064.png)
![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)
